
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as FOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FOA belongs to the class of quinazolinone derivatives, which have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves the condensation of 4-fluoroaniline with 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetic acid, followed by the reduction of the resulting imine intermediate to yield the final product.
Starting Materials
4-fluoroaniline, 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetic acid, Sodium triacetoxyborohydride, Acetic acid, Ethanol
Reaction
Step 1: Dissolve 4-fluoroaniline (1.0 equiv) and 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetic acid (1.1 equiv) in acetic acid and stir at room temperature for 2 hours., Step 2: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.2 equiv) in small portions with stirring. Stir the reaction mixture at 0°C for 1 hour., Step 3: Quench the reaction by adding water and extract the product with ethyl acetate., Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product as a white solid.
作用机制
The exact mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
生化和生理效应
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and antimicrobial activity. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may also have potential therapeutic applications in regulating glucose and lipid metabolism and reducing insulin resistance.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Future research directions for N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may include investigating its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, and optimizing its chemical structure to improve its pharmacokinetics and reduce its toxicity. Additionally, the development of N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide-based nanoparticles and drug delivery systems may enhance its therapeutic efficacy and reduce its side effects.
科学研究应用
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to exhibit potent anti-proliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide also demonstrated neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h5-8,10H,1-4,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHTWBADSVWLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

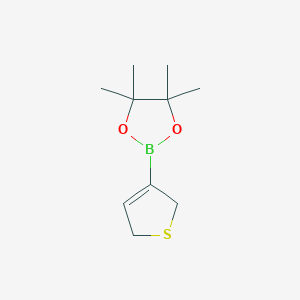
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)
![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2456791.png)
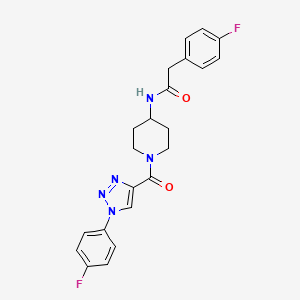
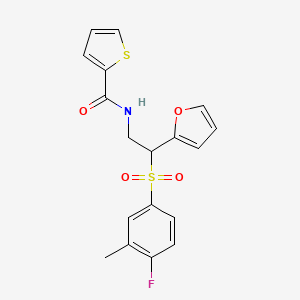
![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2456799.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide](/img/structure/B2456803.png)
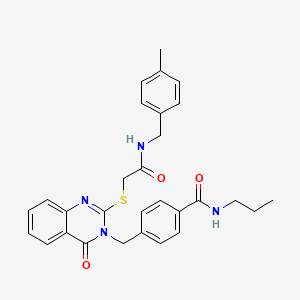
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)
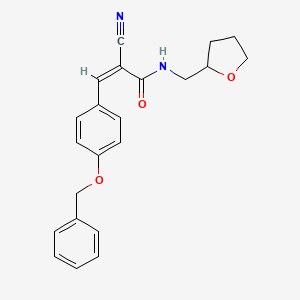
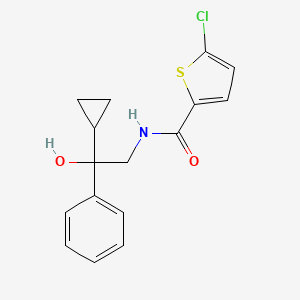
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)